molecular formula C9H7F3O2 B2735110 4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid CAS No. 2090552-77-3

4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid

Cat. No.: B2735110
CAS No.: 2090552-77-3
M. Wt: 204.148
InChI Key: TYNPMECLZACNAE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of difluoromethyl and fluoro substituents on the benzene ring

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)benzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-3-methylbenzoic acid

Uniqueness

4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid is unique due to the simultaneous presence of both difluoromethyl and fluoro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .

Properties

IUPAC Name

4-(difluoromethyl)-3-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-5(9(13)14)2-3-6(7(4)10)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNPMECLZACNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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